molecular formula C21H29N3O2S B11145189 N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B11145189
M. Wt: 387.5 g/mol
InChI Key: FRQJIYZMTBZHGQ-UHFFFAOYSA-N
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Description

N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyridazinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methylsulfanyl group: This step may involve a substitution reaction using a methylthiol reagent.

    Attachment of the heptanyl side chain: This can be done through an alkylation reaction.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its target pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar aromatic structure but different functional groups.

    Thermal Grizzly Aeronaut: A thermal compound with different applications but similar chemical properties in terms of stability and reactivity.

Properties

Molecular Formula

C21H29N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H29N3O2S/c1-15(2)6-5-7-16(3)22-20(25)14-24-21(26)13-12-19(23-24)17-8-10-18(27-4)11-9-17/h8-13,15-16H,5-7,14H2,1-4H3,(H,22,25)

InChI Key

FRQJIYZMTBZHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)SC

Origin of Product

United States

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